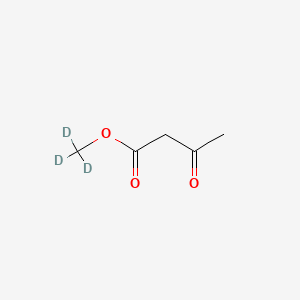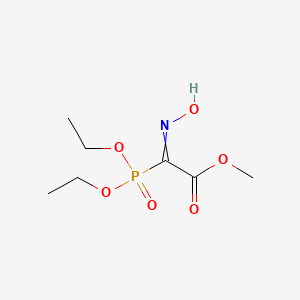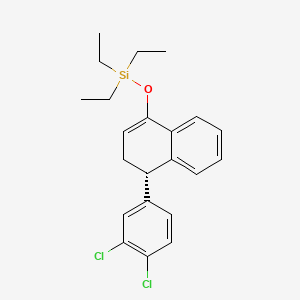
EINECS 243-237-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 243-237-7 is a compound with the molecular formula MgN5O15Pr. It is a research compound known for its unique properties and applications in various scientific fields. The compound is typically used in laboratory settings for in-vitro studies and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nitric acid, magnesium praseodymium(3+) salt involves the reaction of praseodymium(III) nitrate with magnesium nitrate in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product. The general reaction can be represented as: [ \text{Pr(NO}_3\text{)}_3 + \text{Mg(NO}_3\text{)}_2 \rightarrow \text{MgN}5\text{O}{15}\text{Pr} ]
Industrial Production Methods: Industrial production of this compound is not common due to its specialized use in research. the synthesis can be scaled up by maintaining stringent control over reaction conditions, such as temperature, pH, and concentration of reactants, to achieve high purity and yield .
Types of Reactions:
Oxidation-Reduction Reactions: The compound can undergo redox reactions where praseodymium can change its oxidation state.
Substitution Reactions: The nitrate groups in the compound can be substituted with other anions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid can act as an oxidizing agent in reactions involving this compound.
Reducing Agents: Hydrogen gas or other reducing agents can be used to reduce praseodymium ions.
Major Products Formed:
Praseodymium Oxide: Formed during oxidation reactions.
Magnesium Oxide: Formed as a byproduct in some reactions.
Scientific Research Applications
EINECS 243-237-7 is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other praseodymium and magnesium compounds.
Biology: In studies involving the role of magnesium and praseodymium in biological systems.
Medicine: Research on the potential therapeutic effects of magnesium and praseodymium compounds.
Industry: Used in the development of advanced materials and catalysts
Mechanism of Action
The compound exerts its effects through the interaction of magnesium and praseodymium ions with various molecular targets. Magnesium ions play a crucial role in enzymatic reactions and cellular functions, while praseodymium ions can interact with other metal ions and influence redox reactions. The exact pathways and molecular targets depend on the specific application and conditions of the study .
Comparison with Similar Compounds
Magnesium Nitrate: Similar in terms of magnesium content but lacks praseodymium.
Praseodymium Nitrate: Contains praseodymium but not magnesium.
Magnesium Praseodymium Oxide: A related compound with different anions.
Uniqueness: EINECS 243-237-7 is unique due to the combination of magnesium and praseodymium ions, which imparts distinct chemical and physical properties. This combination allows for unique applications in research and industry that are not possible with other similar compounds .
Properties
CAS No. |
19696-96-9 |
|---|---|
Molecular Formula |
MgNO3Pr+4 |
Molecular Weight |
227.217 |
IUPAC Name |
magnesium;praseodymium(3+);nitrate |
InChI |
InChI=1S/Mg.NO3.Pr/c;2-1(3)4;/q+2;-1;+3 |
InChI Key |
VNBMTTWEWMAOTB-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Mg+2].[Pr+3] |
Synonyms |
nitric acid, magnesium praseodymium(3+) salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[2.2.1.02,6]heptan-3-ol, 1-nitro-, stereoisomer (9CI)](/img/new.no-structure.jpg)

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)
![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)
![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)
![3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B563319.png)


